2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-9(2,3)5(10)8-13-7(15-16-8)6-11-4-12-14-6/h4-5H,10H2,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFNIZSGXYLNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=NO1)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153519-17-5 | |
| Record name | 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1,2,4-Triazole Derivatives
Reagents and Conditions:
Ester ethoxycarbonylhydrazones (10 mmol) are heated with primary amines (10 mmol) at reflux temperatures between 90–120 °C for approximately 2 hours. After cooling, the reaction mixture is treated with an ethyl acetate-petroleum ether mixture to precipitate the product, which is purified by recrystallization.Yields and Purification:
The products are obtained as crystalline solids with yields typically ranging from moderate to high, depending on the amine used. Characterization by NMR and IR confirms the formation of the triazole ring.
Synthesis of 1,2,4-Oxadiazole Derivatives
Hydrazide Formation:
Esters derived from hydroxyphenylacetic acid or related acids are reacted with hydrazine hydrate in refluxing ethanol to yield hydrazides.Cyclization:
Hydrazides react with trimethyl orthoformate or trimethyl orthoacetate under catalytic acid conditions to form the 1,2,4-oxadiazole ring.Alternative Routes:
Some oxadiazoles are synthesized via reaction of acid chlorides with amines followed by cyclization steps, employing protection strategies to handle sensitive functional groups.
Coupling to 2,2-Dimethylpropan-1-amine
Coupling Reagents:
Amide bond formation uses coupling agents such as HBTU or EDC/HOBt. Boc-protected amines are deprotected under acidic conditions before coupling.Reaction Conditions:
Coupling reactions are typically conducted in organic solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures.Purification:
Products are purified by recrystallization or chromatographic methods and characterized by NMR, HRMS, and HPLC to ensure >95% purity.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Product Type | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 1,2,4-triazole | Ester ethoxycarbonylhydrazone + primary amine, reflux 90–120 °C, 2 h | Substituted 1,2,4-triazol-3-one | 70–85 | Recrystallization from suitable solvent |
| 2 | Hydrazide formation | Ester + hydrazine hydrate, reflux ethanol | Hydrazide intermediate | 80–90 | Essential for oxadiazole cyclization |
| 3 | Cyclization to oxadiazole | Hydrazide + trimethyl orthoformate, acid catalyst | 1,2,4-Oxadiazole derivative | 65–80 | Acid catalysis critical for ring closure |
| 4 | Coupling to amine scaffold | Boc-protected amine + acid + HBTU or EDC/HOBt, RT or mild heat | Target amine-heterocycle compound | 60–75 | Boc deprotection precedes coupling |
Research Findings and Analytical Data
Spectroscopic Confirmation:
NMR (1H, 13C) and IR spectra are consistent with the assigned structures of both triazole and oxadiazole rings. For example, the absence of NH or OH signals in 1H NMR confirms successful cyclization.Elemental Analysis and Mass Spectrometry:
Elemental analysis and mass spectral data align with the molecular formula and expected mass of the final compound, confirming purity and identity.Purity Assessment: High-performance liquid chromatography (HPLC) confirms product purity exceeding 95%, essential for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds featuring the triazole ring exhibit significant antimicrobial properties. For example:
- Antibacterial and Antifungal : Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The presence of the oxadiazole moiety enhances this activity by acting synergistically with the triazole .
Anticancer Properties
Several studies have investigated the anticancer potential of triazole-based compounds:
- Mechanism of Action : Triazoles have been linked to the inhibition of specific enzymes involved in tumor growth and proliferation. This makes them promising candidates for developing novel anticancer therapies .
Agrochemical Applications
Triazole derivatives are widely used in agrochemicals as fungicides:
- Fungicidal Activity : The compound has shown effectiveness against various plant pathogens. Its dual functionality as both a fungicide and a growth regulator makes it valuable in agricultural practices .
Material Sciences
The unique structural features of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine lend themselves to applications in material sciences:
- Nonlinear Optical Properties : Research indicates that compounds with triazole and oxadiazole groups can exhibit interesting nonlinear optical (NLO) properties. This opens avenues for their use in photonic devices and sensors .
Study on Anticancer Activity
A recent study published in Nature explored the synthesis of novel triazole derivatives and their anticancer properties. The study found that specific modifications to the triazole structure significantly enhanced cytotoxicity against cancer cell lines .
Synthesis and Characterization
Another research effort focused on synthesizing various derivatives of 2,2-dimethyltriazoles through multi-step chemical modifications. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their biological activities .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxadiazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share key features such as the 1,2,4-oxadiazole or triazole rings and amine backbones but differ in substituents, heterocycle combinations, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Structural Comparisons
Heterocyclic Variations: Thiophene () introduces sulfur-based interactions, while triazole () enhances hydrogen-bonding capacity. Pyrazole () may reduce metabolic stability due to fewer hydrogen-bond donors .
Linear amines (e.g., SLF108185117) offer conformational flexibility . Salt forms (e.g., hydrochloride in ) enhance solubility, critical for in vitro assays .
Biological Relevance :
Biological Activity
2,2-Dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound characterized by a complex structure that integrates both triazole and oxadiazole moieties. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
The chemical formula for this compound is with a molecular weight of 222.25 g/mol. The detailed structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₆O |
| Molecular Weight | 222.25 g/mol |
| CAS Number | 1153519-17-5 |
| IUPAC Name | 2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various amines and heterocyclic precursors. The method often includes the formation of the triazole and oxadiazole rings through cyclization reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various triazole derivatives against pathogens such as Staphylococcus aureus and Enterococcus faecalis. Specifically:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Dimethyl Triazole | Staphylococcus aureus | 32 µg/mL |
| 2-Dimethyl Triazole | Enterococcus faecalis | 16 µg/mL |
These findings suggest that the integration of triazole and oxadiazole functionalities enhances the antimicrobial potency of the compound.
Antifungal Activity
The compound has also been evaluated for antifungal properties. A recent review emphasized that derivatives of 1,2,4-triazoles are critical in antifungal drug development due to their broad spectrum of activity against resistant strains. The compound's structure allows it to interact effectively with fungal enzymes involved in cell wall synthesis.
Structure–Activity Relationship (SAR)
The SAR studies demonstrate that modifications in the triazole and oxadiazole rings can significantly affect biological activity. For instance:
- Substituent Variations : The presence of electron-withdrawing groups on the triazole ring enhances antifungal activity.
- Ring Size and Composition : Alterations in ring size or the introduction of additional nitrogen atoms can improve binding affinity to target enzymes.
Case Studies
Several case studies have been documented regarding the biological activities of similar compounds:
- Case Study on Antimicrobial Efficacy : A study published in MDPI investigated a series of triazole derivatives and found that compounds with specific substitutions exhibited enhanced activity against multi-drug resistant bacteria .
- Antifungal Development : Another study focused on the development of novel antifungal agents derived from 1,2,4-triazoles showed promising results against various fungal strains resistant to conventional treatments .
Q & A
Basic Research Questions
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound, particularly its triazole-oxadiazole hybrid system?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and dihedral angles. For triazole-oxadiazole systems, the planarity of the triazole ring (dihedral angle < 3° with substituents) and oxadiazole geometry must be validated. Computational pre-screening (e.g., density functional theory) can predict crystallographic parameters, reducing experimental trial time .
Q. What synthetic routes are feasible for preparing this compound, and how do reaction conditions influence intermediate stability?
- Methodological Answer : A multi-step synthesis is typical:
- Step 1 : Condensation of 3-amino-1,2,4-triazole with a substituted oxadiazole precursor under microwave-assisted conditions (e.g., 120°C, DMF, 2 hrs) to enhance regioselectivity .
- Step 2 : Alkylation of the propan-1-amine moiety using 2,2-dimethylpropionyl chloride in THF with NaH as a base. Monitor steric hindrance from dimethyl groups via TLC and adjust equivalents of reagents to optimize yield (typically 60-75%) .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
- Methodological Answer : Conflicting NMR data often arises from solvent effects or tautomerism in triazole systems. Use ab initio NMR prediction software (e.g., Gaussian GIAO method) to simulate spectra under varying conditions (DMSO vs. CDCl₃). Compare experimental H/C shifts with computed values to identify dominant tautomers or solvation states .
Q. What strategies mitigate steric hindrance during the alkylation step caused by the 2,2-dimethylpropan-1-amine group?
- Methodological Answer : Steric bulk from dimethyl groups reduces nucleophilicity. Strategies include:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvent Optimization : Switch from THF to DCE (dichloroethane) to improve solubility of bulky intermediates.
- Temperature Control : Gradual warming (0°C → 25°C) prevents side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of oxadiazole substitution on bioactivity?
- Methodological Answer :
- Library Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the oxadiazole 3-position.
- Assays : Test against target enzymes (e.g., kinase inhibitors) using fluorescence polarization. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .
Experimental Design & Safety
Q. What safety protocols are critical when handling reactive intermediates (e.g., sulfanyl or azide derivatives) during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity for azide-containing steps.
- Waste Management : Quench reactive intermediates (e.g., NaN₃) with NaNO₂/HCl before disposal. Partner with certified waste handlers for heavy metal residues .
Data Analysis & Contradictions
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres. Discrepancies often arise from decomposition pathways (e.g., oxadiazole ring cleavage at >200°C). Publish full thermograms with heating rates (e.g., 10°C/min) to enable cross-study validation .
Computational Integration
Q. Can machine learning predict novel derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Train models on existing ADME data (e.g., LogP, CYP450 inhibition) using platforms like AutoQSAR. Prioritize derivatives with predicted Caco-2 permeability > 8 × 10⁻⁶ cm/s and plasma protein binding < 90% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
